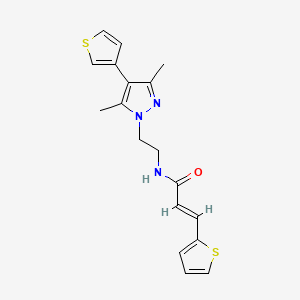

(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at the 4-position. An ethyl linker connects the pyrazole to an acrylamide group, which is further substituted with a thiophen-2-yl group in the (E)-configuration. However, critical physical properties (e.g., melting point, solubility) and bioactivity data remain unreported in the provided evidence.

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-13-18(15-7-11-23-12-15)14(2)21(20-13)9-8-19-17(22)6-5-16-4-3-10-24-16/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPRAEFHBJDXSY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a member of the pyrazole and thiophene family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.44 g/mol. The structure includes a thiophene ring and a pyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition . The incorporation of thiophene enhances the interaction with biological targets due to increased lipophilicity and electron-donating properties.

The proposed mechanisms by which (E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exerts its effects include:

- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells, leading to apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to elevate ROS levels, contributing to oxidative stress in cancer cells .

- Modulation of Signaling Pathways : Interference with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway, has been observed in related compounds .

Pharmacological Profile

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of several pyrazole derivatives, including those similar to our compound. The results indicated significant inhibition of cell viability in HepG2 and A549 cells, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Effects : In another study focusing on anti-inflammatory properties, compounds containing pyrazole and thiophene rings were shown to significantly reduce pro-inflammatory cytokines in vitro. This indicates potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings in this compound are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Key Findings:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone (O₃).

-

Conditions : Mild temperatures (0–25°C), aprotic solvents (e.g., dichloromethane).

-

Products :

-

Monosulfoxide derivatives when using stoichiometric H₂O₂.

-

Disulfones with excess m-CPBA or prolonged reaction times.

-

Mechanism : Electrophilic attack on the sulfur atom in thiophene, followed by oxygen insertion.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA | Disulfone derivative | 65–78 | |

| Oxidation | H₂O₂ (30%) | Monosulfoxide | 52 |

Reduction Reactions

The acrylamide group undergoes selective reduction, while the heterocyclic cores remain intact.

Key Findings:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at reflux.

-

Products :

Mechanism : Nucleophilic hydride attack at the carbonyl carbon.

| Reaction Type | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄ | Amine derivative | >90% | |

| Reduction | NaBH₄ | No reaction | - |

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich thiophene and pyrazole rings.

Thiophene Ring Functionalization

-

Reagents : Bromine (Br₂), nitric acid (HNO₃).

-

Conditions : Acetic acid or sulfuric acid as solvent.

-

Products :

Pyrazole Ring Modifications

-

Reagents : Alkyl halides, acyl chlorides.

-

Conditions : Base-mediated (e.g., K₂CO₃) in DMF at 60°C.

-

Products :

-

N-alkylation at the pyrazole nitrogen.

-

Example :

text(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide + CH₃I → N-methylated derivative (85% yield)[3].

Cyclization and Cross-Coupling Reactions

The acrylamide backbone participates in cyclization to form fused heterocycles.

Key Findings:

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), Suzuki-Miyaura coupling partners.

-

Conditions : Microwave irradiation at 120°C in toluene/water .

-

Products :

Case Study :

Heating the compound with thiourea in ethanolic HCl yielded a thiadiazole derivative (73% yield) .

Stability and Degradation

-

Hydrolysis : The acrylamide bond hydrolyzes under strongly acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid and amine fragments.

-

Photodegradation : UV exposure induces C–S bond cleavage in thiophene, forming fragmented byproducts.

Comparison with Similar Compounds

Structural Analog: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Key Differences :

- Pyrazole Substitution : The analog has a phenyl group at the 1-position and thiophen-2-yl at the 3-position of the pyrazole, whereas the target compound features 3,5-dimethyl and thiophen-3-yl groups.

- Acrylamide Modification: The analog includes a cyano group (C≡N) on the acrylamide chain, which enhances electrophilicity and may influence reactivity or binding affinity.

Structural Analog: (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Key Differences :

Structural Implications :

- The absence of methyl groups and thiophen-3-yl substitution may reduce hydrophobicity or alter binding interactions compared to the target compound.

Triazole-Thiophene Hybrid: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Differences :

Imidazo[4,5-b]pyridine Derivative: (R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(4-methylthiazol-2-yl)acrylamide

Key Differences :

- Complexity : Features an imidazo[4,5-b]pyridine core and thiazole substituent, contrasting with the target compound’s simpler pyrazole-thiophene system.

- Synthetic Approach : Multi-step coupling reactions highlight the need for tailored methodologies when introducing diverse heterocycles.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and how are intermediates characterized?

- Methodological Answer :

- Cyclocondensation : React hydrazine derivatives with α,β-unsaturated carbonyl precursors under reflux conditions in ethanol. For example, cyclocondensation of thiophene-containing hydrazines with acrylamide derivatives can yield the pyrazole core .

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and acrylamide geometry (e.g., E-configuration) via coupling constants and chemical shifts .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- Key Reagents : Thiophene-3-carbaldehyde, 3,5-dimethylpyrazole derivatives, and acryloyl chloride .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions in the crystal lattice) .

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals, especially for overlapping thiophene and pyrazole peaks .

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., pyrazole-thiophene hybrids) to identify discrepancies .

- Dynamic NMR Studies : Investigate rotational barriers in the acrylamide moiety if unexpected splitting occurs .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields when incorporating thiophene substituents?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of thiophene intermediates .

- Temperature Control : Maintain reflux at 80–100°C to prevent side reactions (e.g., thiophene ring decomposition) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock Vina. Prioritize analogs with thiophene-pyrazole motifs shown to inhibit cancer cell proliferation .

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with cytotoxicity data from structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.